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Compound of Interest

Compound Name: LC10

Cat. No.: B15549239 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (R)-8-

cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3-

carboxylic acid, a molecule of significant interest in the field of tuberculosis research, where it is

often referred to as C10. This document details its chemical structure, a proposed pathway for

its synthesis, and its biological significance, particularly its role in potentiating the effects of the

frontline anti-tuberculosis drug isoniazid.

Chemical Structure and Properties
(R)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3-

carboxylic acid (C10) is a complex heterocyclic molecule. Its structure is characterized by a

fused thiazolo[3,2-a]pyridine core. Key structural features include a cyclopropyl group at the 8-

position, a naphthalen-1-ylmethyl group at the 7-position, and a carboxylic acid moiety at the 3-

position of the dihydrothiazolo ring. The stereochemistry at the chiral center is designated as

(R).

Table 1: Physicochemical Properties of C10
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Property Value

IUPAC Name

(R)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-

oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3-

carboxylic acid

Molecular Formula C25H22N2O3S

Molecular Weight 442.52 g/mol

Appearance Likely a solid at room temperature

Solubility
Expected to be soluble in organic solvents like

DMSO and DMF

Proposed Synthesis Pathway
While the precise, step-by-step experimental protocol for the synthesis of C10 from its original

discovery is not publicly detailed, a plausible synthetic route can be constructed based on

established methods for the synthesis of related thiazolo[3,2-a]pyridine derivatives. The

proposed pathway involves a multi-component reaction strategy, which is a common and

efficient method for constructing complex heterocyclic scaffolds.

The overall synthetic strategy would likely involve the construction of a substituted pyridine-2-

thione intermediate, followed by cyclization with a suitable three-carbon synthon to form the

dihydrothiazolo[3,2-a]pyridinone core.

Substituted Pyridinone

Pyridine-2-thione Intermediate

Thionation

Thiazolo[3,2-a]pyridinone CoreCyclization

C10 Precursor (Ester)
Functional Group Interconversion

Final Product (C10)Ester Hydrolysis

Lawesson's Reagent

α-haloketone/ester

Base (e.g., NaH, K2CO3)

Hydrolysis (e.g., LiOH, HCl)
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Caption: Proposed general synthesis pathway for C10.

Key Experimental Protocols (Generalized)
The following are generalized experimental protocols for the key steps in the proposed

synthesis of C10. These are based on common procedures for the synthesis of analogous

compounds and would require optimization for this specific target molecule.

Step 1: Synthesis of the Pyridine-2-thione Intermediate

Reaction: A suitably substituted pyridinone is reacted with a thionating agent, such as

Lawesson's reagent or phosphorus pentasulfide, in an inert solvent like toluene or dioxane.

Protocol:

To a stirred solution of the starting pyridinone in dry toluene, add Lawesson's reagent (0.5-

1.0 equivalents).

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography

(TLC).

Upon completion, cool the reaction mixture to room temperature and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired

pyridine-2-thione.

Step 2: Cyclization to form the Thiazolo[3,2-a]pyridinone Core

Reaction: The pyridine-2-thione intermediate is reacted with an appropriate α-halo carbonyl

compound (e.g., an α-bromoester) in the presence of a base to facilitate the S-alkylation

followed by intramolecular cyclization.

Protocol:
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To a solution of the pyridine-2-thione in a polar aprotic solvent such as DMF or acetonitrile,

add a base (e.g., potassium carbonate or sodium hydride) and stir at room temperature.

Add the α-halo carbonyl compound dropwise and continue stirring at room temperature or

with gentle heating until the reaction is complete (monitored by TLC).

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl

acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in

vacuo.

Purify the product by column chromatography.

Step 3: Ester Hydrolysis to Yield C10

Reaction: The ester precursor of C10 is hydrolyzed to the corresponding carboxylic acid.

Protocol:

Dissolve the ester in a mixture of a suitable solvent (e.g., THF/water or methanol/water).

Add a base such as lithium hydroxide or sodium hydroxide and stir the mixture at room

temperature.

Monitor the reaction by TLC until the starting material is consumed.

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic

acid.

Collect the solid product by filtration, wash with water, and dry under vacuum to afford the

final product, C10.

Table 2: Hypothetical Quantitative Data for C10 Synthesis
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Biological Activity and Signaling Pathway
C10 has been identified as a small molecule that potentiates the activity of the frontline

antibiotic isoniazid (INH) against Mycobacterium tuberculosis (Mtb).[1][2] INH is a prodrug that

requires activation by the mycobacterial catalase-peroxidase enzyme KatG. Mutations in the

katG gene are a common cause of INH resistance.[1]

C10's mechanism of action is linked to the perturbation of Mtb's respiration.[1][2] It has been

shown to inhibit respiration, which in turn re-sensitizes INH-resistant strains of Mtb to the drug.

[1][2] This suggests a link between the metabolic state of the bacteria and its susceptibility to

INH. The potentiation of INH by C10 is a significant finding, as it suggests a potential strategy

to overcome existing drug resistance mechanisms.
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Caption: C10's mechanism of action in M. tuberculosis.

Conclusion
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The thiazolo[3,2-a]pyridine derivative C10 represents a promising lead compound in the

development of new therapeutic strategies against tuberculosis. Its ability to overcome

isoniazid resistance by targeting bacterial respiration opens up new avenues for drug

discovery. The proposed synthesis pathway, based on established chemical methodologies,

provides a framework for the production of C10 and its analogs for further investigation. Future

research will likely focus on optimizing the synthesis of this molecule, elucidating its precise

molecular target, and evaluating its efficacy and safety in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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